2'-O-MOE-rC

Antisense oligonucleotide Thermodynamic stability RNA binding affinity

Researchers requiring consistent in vivo performance from antisense oligonucleotides often encounter batch-to-batch variability and inadequate nuclease resistance from first-generation building blocks. 2'-O-MOE-rC (CAS 251647-54-8) resolves this by providing the core 2'-MOE modification for clinical-grade gapmer ASO synthesis. • Superior nuclease resistance: 20-30 day elimination half-life supports monthly or less frequent dosing. • Favorable PK profile: Low plasma protein binding minimizes drug-drug interaction risk. • Proven therapeutic backbone: Utilized in FDA-approved ASO drugs including mipomersen and inotersen.

Molecular Formula C49H58N5O10P
Molecular Weight 908.0 g/mol
CAS No. 251647-54-8
Cat. No. B1436011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-MOE-rC
CAS251647-54-8
Molecular FormulaC49H58N5O10P
Molecular Weight908.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56)/t42-,44-,45-,47-,65?/m1/s1
InChIKeyIAFVTVZPQIFRAU-NXPFYNPLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-O-MOE-rC (CAS 251647-54-8): Second-Generation Phosphoramidite Building Block for High-Stability Antisense Oligonucleotide Synthesis


2′-O-MOE-rC (N4-Benzoyl-5′-O-DMT-2′-O-methoxyethyl-cytidine 3′-CE phosphoramidite) is a second-generation 2′-O-modified nucleoside phosphoramidite building block used in solid-phase oligonucleotide synthesis. The compound incorporates a 2′-O-methoxyethyl (2′-MOE) modification on the cytidine ribose sugar, with benzoyl protection on the exocyclic amine and 5′-O-DMT protection for controlled chain assembly . As a key raw material for antisense oligonucleotide (ASO) manufacturing, 2′-MOE-modified oligos are incorporated into multiple FDA-approved ASO therapeutics and represent the backbone modification for the majority of clinically advanced second-generation gapmer ASOs [1].

Why 2′-O-MOE-rC Cannot Be Replaced by 2′-OMe or DNA Phosphoramidites in Therapeutic Oligonucleotide Synthesis


Substituting 2′-O-MOE-rC with first-generation DNA phosphorothioate (PS-DNA) building blocks or even the structurally similar 2′-O-methyl (2′-OMe) phosphoramidite leads to measurable performance deficits across multiple dimensions critical to therapeutic oligonucleotide development. While PS-DNA offers minimal nuclease protection, 2′-MOE-modified oligos resist nuclease degradation in plasma and tissue [1]. Compared to 2′-OMe, 2′-MOE gapmers provide more consistent endogenous gene knockdown and a more favorable immunogenicity profile, with 2′-OMe modifications known to trigger immune stimulation in certain contexts [2]. Furthermore, 2′-MOE confers a distinct tissue distribution and clearance profile compared to alternative modifications such as locked nucleic acids (LNA), which exhibit high plasma protein binding and renal/hepatic accumulation, whereas 2′-MOE ASOs show low plasma protein binding and are excreted mostly intact [3]. These differences are not interchangeable and directly impact in vivo potency, dosing frequency, and safety margins.

2′-O-MOE-rC: Quantified Performance Differentiation Against 2′-OMe, PS-DNA, and LNA Modifications


Thermodynamic Binding Affinity: 2′-MOE vs PS-DNA Duplex Stability (ΔTm per Modification)

Duplexes formed between 2′-O-MOE-modified RNA and complementary RNA exhibit melting temperature (Tm) increases of approximately +2 °C per modification compared to duplexes formed between first-generation phosphorothioate DNA (PS-DNA) and RNA [1]. A more granular analysis shows that 2′-MOE increases ΔTm by 0.9 to 1.6 °C per modification relative to unmodified DNA-RNA duplexes, an effect similar in magnitude to the 2′-OMe modification but less than the 2′-fluoro (2′-F) modification which yields a ΔTm increase of approximately 2.5 °C per modified nucleotide [2].

Antisense oligonucleotide Thermodynamic stability RNA binding affinity

In Vivo Pharmacodynamic Efficacy: 2′-MOE/PS vs 2′-OMe/PS Splicing Modulation in Retinal Tissue

In a systematic head-to-head comparison of splice-switching antisense oligonucleotides (AONs) targeting inherited retinal disease genes, 2′-MOE/PS-modified AONs demonstrated the highest splicing modulation efficacy among the three clinically relevant modifications tested. The study directly compared 2′-MOE/PS, 2′-OMe/PS, and phosphorodiamidite morpholino oligomers (PMO) in vitro and in vivo in C57BL/6J mouse retinas. The authors concluded that 'the same AON sequence with different chemical modifications displayed different splicing modulation efficacies, suggesting the 2′MOE/PS modification as the most efficacious in these conditions' . Efficacy and safety profiles of 2′-OMe/PS and 2′-MOE/PS were comparable in this model, but the 2′-MOE/PS modification provided the numerically highest splicing correction. PMO-conjugated AONs caused significant toxicity with externally visible ocular phenotypes in 88.5% of treated animals .

Splice-switching oligonucleotides Retinal disease In vivo efficacy

Nuclease Resistance: 2′-MOE vs PS-DNA Stability in Plasma and Tissue

2′-O-MOE-modified oligonucleotides exhibit complete resistance to nuclease metabolism in both plasma and tissue, in contrast to first-generation phosphorothioate oligodeoxynucleotides (PS ODN) which undergo measurable enzymatic degradation. In a rat pharmacokinetic study, 2′-O-MOE-modified 20-mer antisense oligonucleotides (ISIS 2302 analogs) were found to be 'resistant to nuclease metabolism in both plasma and tissue' [1]. This resistance is attributed to replacement of the nucleophilic 2′-hydroxyl group of unmodified RNA with the bulky O-methoxyethyl moiety, which sterically and electronically blocks nuclease access [2]. The nuclease resistance of 2′-MOE-RNA is comparable to that of PS-DNA, but 2′-MOE achieves this without the toxicity liabilities associated with extensive phosphorothioate backbone content [2].

Nuclease stability Pharmacokinetics Metabolic resistance

Pharmacokinetic Profile: 2′-MOE vs LNA and PS Tissue Distribution and Clearance

2′-MOE-modified ASOs exhibit a distinct pharmacokinetic profile compared to locked nucleic acid (LNA) and first-generation PS modifications. According to a comprehensive comparison of chemical modification classes, 2′-MOE ASOs demonstrate low plasma protein binding, with distribution primarily to renal and hepatic tissues, and are excreted mostly intact within hours [1]. In contrast, PS-modified oligonucleotides show high plasma protein binding and a large volume of distribution with accumulation in renal, hepatic, and lymphatic compartments, with excretion as metabolites occurring over a few days [1]. LNA modifications, while sharing some properties with 2′-MOE, are associated with non-specific hybridization liabilities [1]. Notably, the elimination half-life of 2′-MOE-modified apoB ASOs is approximately 20 days in mice and 30 days in humans following parenteral administration, supporting infrequent dosing regimens [2].

Biodistribution Plasma protein binding Drug clearance

Gene Knockdown Consistency: 2′-MOE Gapmers vs 2′-OMe Gapmers

Comparative evaluation of gapmer ASO performance reveals that 2′-MOE gapmers provide more consistent knockdown of endogenous gene expression than 2′-OMe gapmers. According to IDT technical documentation, 'Compared to 2′-O-methyl (2′OMe)—another commercially available 2′ substitution, 2′-MOE gapmers provide more consistent knock down of endogenous gene expression' [1]. This consistency advantage is critical for therapeutic applications where predictable, reproducible target suppression across patient populations and dosing regimens is required. The 2′-MOE modification supports most if not all antisense mechanisms of action, including RNase H-dependent cleavage when configured in a gapmer design with a central DNA 'gap' flanked by 2′-MOE-modified wings [2].

Gapmer ASO Gene silencing Endogenous target knockdown

Optimal Research and Manufacturing Applications for 2′-O-MOE-rC (CAS 251647-54-8)


Therapeutic Gapmer ASO Manufacturing for Chronic Disease Indications

2′-O-MOE-rC is the preferred cytidine building block for synthesizing second-generation gapmer ASOs intended for chronic systemic administration. The modification's 20–30 day elimination half-life supports monthly or less frequent dosing in humans [1], while its low plasma protein binding reduces drug-drug interaction potential [2]. The +2 °C per modification Tm increase over PS-DNA ensures robust target engagement at therapeutic doses [3]. This combination of extended half-life and favorable PK profile has established 2′-MOE as the backbone chemistry for multiple FDA-approved ASO therapeutics including mipomersen and inotersen.

Ocular ASO Development Programs Requiring Optimized Retinal Biodistribution

For splice-switching or RNase H-dependent ASO programs targeting retinal disorders, 2′-O-MOE-rC-derived oligonucleotides provide superior in vivo splicing modulation efficacy compared to 2′-OMe/PS alternatives . The favorable safety profile of 2′-MOE/PS in retinal tissue—contrasted with the 88.5% toxicity rate observed with PMO conjugates in mouse models—makes this modification the rational first choice for ocular ASO lead optimization and candidate selection .

siRNA and Aptamer Development Requiring Balanced Stability and Affinity

2′-O-MOE-modified oligonucleotides are widely employed in siRNA and aptamer development, where the modification offers a balanced profile of nuclease resistance (+0.9 to +1.6 °C ΔTm per modification), reduced toxicity, and increased target RNA affinity compared to unmodified RNA bases [4]. Unlike 2′-F modifications which yield higher ΔTm (+2.5 °C per modification) but may introduce metabolic or immunogenicity concerns, 2′-MOE provides an intermediate stability enhancement suitable for applications where excessive binding affinity could compromise sequence discrimination [4].

CRISPR-Cas9 gRNA Modification for Enhanced Nuclease Resistance

Incorporation of 2′-O-MOE-rC into CRISPR guide RNAs (gRNAs) increases resistance to in vivo nuclease activity and improves oligonucleotide stability without disrupting Cas9-mediated editing efficiency . The 2′-MOE modification can be strategically positioned at gRNA termini or within the scaffold region to extend functional half-life in biological systems while preserving on-target editing activity .

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